PIM447 Dihydrochloride Exhibits Sub-Nanomolar Pan-PIM Affinity, Outperforming Clinical Comparators by Orders of Magnitude
PIM447 dihydrochloride demonstrates Ki values of 6 pM (PIM1), 18 pM (PIM2), and 9 pM (PIM3) in biochemical assays [1]. In a direct comparison using data from a unified review, PIM447's potency exceeds that of AZD1208 by 67-fold, 278-fold, and 211-fold for PIM1, PIM2, and PIM3, respectively; the margin versus SGI-1776 is even greater, exceeding 1000-fold for all isoforms [2].
| Evidence Dimension | Biochemical Potency (Ki or IC50) for PIM Kinase Isoforms |
|---|---|
| Target Compound Data | PIM1: 0.006 nM (Ki); PIM2: 0.018 nM (Ki); PIM3: 0.009 nM (Ki) |
| Comparator Or Baseline | AZD1208: PIM1: 0.4 nM (IC50); PIM2: 5 nM (IC50); PIM3: 1.9 nM (IC50); SGI-1776: PIM1: 7 nM (IC50); PIM2: 363 nM (IC50); PIM3: 69 nM (IC50) |
| Quantified Difference | PIM447 vs AZD1208: 67x (PIM1), 278x (PIM2), 211x (PIM3) more potent; PIM447 vs SGI-1776: >1000x more potent across all isoforms |
| Conditions | Biochemical kinase inhibition assays using recombinant human PIM1, PIM2, and PIM3 proteins. |
Why This Matters
The picomolar-range potency of PIM447 allows for lower working concentrations in vitro and potentially lower human equivalent doses, reducing the risk of off-target effects and improving the therapeutic window in preclinical studies.
- [1] Chemical Probes Portal. Probe Summary: PIM-447. View Source
- [2] Bellon, M., et al. Cancers (Basel). 2024 Jan 26;16(3):535. doi:10.3390/cancers16030535. View Source
